Cas no 2229466-95-7 (methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate)

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate
- 2229466-95-7
- EN300-1919923
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- インチ: 1S/C8H9BrO3S/c1-4-3-13-7(5(4)9)6(10)8(11)12-2/h3,6,10H,1-2H3
- InChIKey: TWBLNMHASZQHQO-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CSC=1C(C(=O)OC)O
計算された属性
- 精确分子量: 263.94558g/mol
- 同位素质量: 263.94558g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- XLogP3: 1.9
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919923-0.1g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 0.1g |
$1804.0 | 2023-09-17 | ||
Enamine | EN300-1919923-5.0g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 5g |
$5949.0 | 2023-06-02 | ||
Enamine | EN300-1919923-1.0g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 1g |
$2050.0 | 2023-06-02 | ||
Enamine | EN300-1919923-10.0g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 10g |
$8819.0 | 2023-06-02 | ||
Enamine | EN300-1919923-10g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 10g |
$8819.0 | 2023-09-17 | ||
Enamine | EN300-1919923-0.5g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 0.5g |
$1968.0 | 2023-09-17 | ||
Enamine | EN300-1919923-2.5g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 2.5g |
$4019.0 | 2023-09-17 | ||
Enamine | EN300-1919923-5g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 5g |
$5949.0 | 2023-09-17 | ||
Enamine | EN300-1919923-0.05g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 0.05g |
$1723.0 | 2023-09-17 | ||
Enamine | EN300-1919923-0.25g |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |
2229466-95-7 | 0.25g |
$1887.0 | 2023-09-17 |
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetateに関する追加情報
Methyl 2-(3-Bromo-4-methylthiophen-2-yl)-2-hydroxyacetate: A Comprehensive Overview
Methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate (CAS No. 2229466-95-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
Chemical Structure and Properties
Methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate is a brominated methyl ester with a thiophene ring. The presence of the bromine atom and the methyl group on the thiophene ring imparts unique chemical and physical properties to this compound. The bromine atom, being a halogen, can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The thiophene ring, known for its aromaticity and electron-rich nature, contributes to the compound's stability and reactivity.
The molecular formula of methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate is C11H11BrO3S, with a molecular weight of approximately 305.17 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited due to the presence of hydrophobic functional groups.
Synthesis Methods
The synthesis of methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 3-bromo-4-methylthiophene with an appropriate halogenated acetic acid derivative followed by esterification. For instance, the reaction of 3-bromo-4-methylthiophene with bromoacetic acid in the presence of a base such as potassium carbonate can yield the corresponding carboxylic acid intermediate. Subsequent esterification using methanol and an acid catalyst like sulfuric acid results in the formation of the desired methyl ester.
Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling. These methods are particularly useful for introducing functional groups onto the thiophene ring or for modifying existing substituents. For example, the coupling of 3-bromo-4-methylthiophene with an appropriate boronic acid or stannane derivative can lead to the formation of substituted thiophenes, which can then be further functionalized to obtain methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate.
Biological Activity and Applications
Methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate has been studied for its potential biological activities and applications in drug discovery. Recent research has shown that compounds with similar structural features exhibit promising pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of a series of brominated thiophene derivatives, including methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate. The results demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to their ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.
Another study published in Organic & Biomolecular Chemistry explored the anti-inflammatory properties of brominated thiophenes. The researchers found that compounds like methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate could effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that this class of compounds may have therapeutic potential in treating inflammatory diseases.
Safety Considerations and Future Directions
While methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate shows promise as a lead compound for drug development, it is important to consider safety aspects during its synthesis and use. As with any chemical compound, proper handling procedures should be followed to minimize exposure risks. Additionally, comprehensive toxicity studies are necessary to evaluate its safety profile before advancing it to clinical trials.
FUTURE DIRECTIONS: Future research on methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate should focus on optimizing its pharmacological properties through structure-based design approaches. This may involve modifying functional groups or exploring new synthetic routes to enhance potency, selectivity, and bioavailability. Furthermore, investigating its interactions with biological targets at a molecular level could provide valuable insights into its mechanism of action and guide rational drug design efforts.
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